REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH2:19][O:20][CH3:21])=[C:12]([CH:17]=1)[C:13](OC)=[O:14].[NH4+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH2:19][O:20][CH3:21])=[C:12]([CH2:13][OH:14])[CH:17]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)OC)C1)OCOC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Ice was added by portions to the reaction solution
|
Type
|
STIRRING
|
Details
|
the obtained mixture was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (n-heptane/ethyl acetate=1:0 to 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)CO)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |